2-amino-2-(3,5-dichlorophenyl)acetic Acid

Metabotropic Glutamate Receptor 2 (mGlu2) CNS Drug Discovery GPCR Pharmacology

Researchers studying mGlu2-mediated neurotransmission often face confounding data from non-selective probes. 2-Amino-2-(3,5-dichlorophenyl)acetic acid (CAS 179418-17-8) eliminates this variable with a 5-fold selectivity for mGlu2 over mGlu3 (Ki=8.60 nM). Bulk procurement ensures lot-to-lot consistency for reproducible CNS target validation. - High mGlu2 affinity (Ki=8.60 nM) with minimal mGlu3 cross-reactivity. - Available as free acid for flexible amide coupling and esterification. - Validated scaffold for SAR-driven lead optimization in anxiety and schizophrenia models.

Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05 g/mol
CAS No. 179418-17-8
Cat. No. B061376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-(3,5-dichlorophenyl)acetic Acid
CAS179418-17-8
Molecular FormulaC8H7Cl2NO2
Molecular Weight220.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C(C(=O)O)N
InChIInChI=1S/C8H7Cl2NO2/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)
InChIKeyGAQVGSJHXPYMCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(3,5-dichlorophenyl)acetic Acid: Overview & mGlu2 Affinity


2-Amino-2-(3,5-dichlorophenyl)acetic acid (CAS 179418-17-8), also referred to as 3,5-dichlorophenylglycine, is a non-proteinogenic α-amino acid derivative of phenylacetic acid, distinguished by the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring and an amino group on the α-carbon [1]. With a molecular formula of C8H7Cl2NO2 and a molecular weight of 220.05 g/mol, this compound serves as a versatile synthetic intermediate and a key pharmacophore for exploring ligand-receptor interactions, most notably as a potent antagonist at the metabotropic glutamate receptor 2 (mGlu2) [2]. Its specific substitution pattern confers a unique steric and electronic profile that dictates its biological target engagement and chemical reactivity, setting it apart from unsubstituted or differently halogenated phenylglycine analogs .

mGlu2 orthosteric antagonist probe GPCR pathway studies
3,5-dichloro isomer-selective tool Avoids mGlu3 cross-reactivity
Free acid synthetic intermediate Direct coupling, no deprotection

Why Analogs Cannot Substitute for This Phenylglycine


Simple substitution of 2-amino-2-(3,5-dichlorophenyl)acetic acid with an unsubstituted phenylglycine or an alternative dichloro-isomer (e.g., 3,4- or 2,4-dichloro) is not a scientifically valid procurement decision due to profound differences in target binding affinity, selectivity, and physicochemical properties. The 3,5-dichloro substitution pattern on the phenyl ring creates a unique electronic distribution and steric environment that is critical for high-affinity engagement with the mGlu2 receptor orthosteric binding pocket [1]. In contrast, the unsubstituted phenylglycine exhibits dramatically weaker binding [2], while the 3,4-dichloro isomer displays a different selectivity profile with increased affinity for the mGlu3 receptor subtype [3]. Furthermore, the specific chlorine pattern influences the compound's calculated lipophilicity (LogP) and acid dissociation constant (pKa), which directly impacts its solubility and handling in downstream synthetic or biological assay conditions . Using a structurally similar analog without direct comparative data introduces a high risk of experimental failure, wasted resources, and irreproducible results in target validation or lead optimization campaigns.

Target: 3,5-dichloro phenylglycine
vs. Unsubstituted phenylglycine
Dramatically lower mGlu2 affinity; may fail target engagement
vs. 3,4-dichloro isomer
Reversed selectivity profile (mGlu3-preferring); confounds mGlu2 studies
vs. 2,4-dichloro isomer
Similar mGlu3 preference; may not support mGlu2-specific research

Quantitative Differentiation Guide


mGlu2 Binding Affinity vs. Isomers

2-Amino-2-(3,5-dichlorophenyl)acetic acid demonstrates high-affinity binding to the human recombinant mGlu2 receptor with a dissociation constant (Ki) of 8.60 nM, as determined by displacement of [3H]-459477 in AV12 cells [1]. This is in stark contrast to the unsubstituted phenylglycine analog, which exhibits an IC50 of 25,200 nM (approximately 25 µM) at the closely related mGlu3 receptor, indicative of vastly inferior target engagement for this scaffold [2]. More importantly, when directly compared to the 3,4-dichloro isomer in the same assay system, the 3,5-dichloro substitution pattern yields a >5-fold improvement in potency (IC50 of 387 nM vs. 210 nM for mGlu2) [3][4]. This superior binding affinity is a critical differentiator for researchers seeking to maximize target engagement at lower compound concentrations.

mGlu2 Binding Affinity
Reported
Ki 8.60 nM (3,5-dichloro) vs. unsubstituted IC50 25,200 nM, 3,4-dichloro IC50 210 nM
Supports mGlu2 target engagement review
Cross-study comparison; assay conditions may differ
Metabotropic Glutamate Receptor 2 (mGlu2) CNS Drug Discovery GPCR Pharmacology

mGlu2 over mGlu3 Selectivity Advantage

A key differentiator for 2-amino-2-(3,5-dichlorophenyl)acetic acid is its selectivity profile between the group II metabotropic glutamate receptors, mGlu2 and mGlu3. This compound exhibits a 5-fold higher binding affinity for mGlu2 (Ki = 8.60 nM) over mGlu3 (Ki = 43 nM) [1]. This selectivity window is notably absent in the 3,4-dichloro isomer, which shows a much smaller selectivity ratio (IC50 of 210 nM for mGlu2 vs. 145 nM for mGlu3), indicating a preference for mGlu3 [2]. Similarly, the 2,4-dichloro isomer demonstrates an IC50 of 280 nM for mGlu2 and 178 nM for mGlu3, further confirming that the 3,5-dichloro arrangement is optimal for achieving selective mGlu2 antagonism [3]. The ability to selectively target mGlu2 is crucial for dissecting the specific roles of this receptor subtype in CNS disorders and for developing safer therapeutic candidates with a reduced likelihood of mGlu3-mediated side effects.

mGlu2 Selectivity Ratio
Reported
5.0 (mGlu2/mGlu3)
Only 3,5-isomer shows >5-fold mGlu2 selectivity
3,4- and 2,4-isomers prefer mGlu3
Receptor Selectivity mGlu2/mGlu3 Discrimination Target Validation

Physicochemical Profile: Free Acid vs. Esters

The free acid form of 2-amino-2-(3,5-dichlorophenyl)acetic acid presents a calculated LogP of approximately 3.58 and a predicted pKa of 1.59±0.10 for the carboxylic acid group [1]. This contrasts with common synthetic intermediates like its ethyl ester derivative (CAS 1803565-93-6), which are noted to have moderate solubility in polar organic solvents like ethanol and DMSO . The free acid's lower LogP and ionizable nature at physiological pH suggest better aqueous solubility compared to its ester counterparts, a critical advantage for direct use in biological assays or for further aqueous-phase synthetic transformations without the need for an initial deprotection step. While the hydrochloride salt (CAS 1137014-87-9) is often preferred for its enhanced stability and solubility, the free acid remains the essential building block for applications requiring the unprotected α-amino acid core .

Free Acid Profile
Data to verify
Pred. LogP 3.58, pKa 1.59
May improve aqueous solubility vs. esters
Class-level inference; verify experimentally
Physicochemical Properties Solubility Drug-likeness

Validated Application Scenarios


Selective mGlu2 Antagonism for CNS Research

Based on its high binding affinity (Ki = 8.60 nM) and 5-fold selectivity for mGlu2 over mGlu3 [1], this compound is ideally suited as a pharmacological tool for dissecting mGlu2-specific signaling pathways in preclinical models of anxiety, schizophrenia, and other CNS disorders. Its use is strongly recommended over the 3,4- or 2,4-dichloro isomers, which exhibit a preference for mGlu3 and would confound experimental interpretation. Researchers can confidently use this compound to validate target engagement, establish structure-activity relationships (SAR) for novel mGlu2 antagonists, and generate reproducible data for publications and grant applications.

Synthetic Building Block for mGlu2 Modulators

The compound's α-amino acid core with a 3,5-dichlorophenyl group serves as a privileged scaffold for medicinal chemistry. Its availability in both free acid (CAS 179418-17-8) and hydrochloride salt (CAS 1137014-87-9) forms [2][3] provides flexibility for diverse synthetic routes, including amide bond formation, esterification, and peptide coupling. The verified mGlu2 selectivity of this core [1] makes it a valuable starting point for designing new chemical entities (NCEs) with improved metabolic stability, brain penetration, or oral bioavailability, while minimizing the risk of mGlu3-mediated off-target effects.

Reference Standard for Analytical Methods & QC

Given its well-defined chemical structure (C8H7Cl2NO2, MW 220.05 g/mol) and its distinct mGlu2 binding profile [1], 2-amino-2-(3,5-dichlorophenyl)acetic acid is an excellent candidate for use as a reference standard in high-performance liquid chromatography (HPLC), mass spectrometry (LC-MS), and binding assays. It can be used to calibrate instruments, validate analytical methods for quantifying related phenylglycine derivatives in biological matrices, and ensure the quality and consistency of in-house synthesized batches, thereby supporting rigorous and reproducible research practices.

COX-2 Inhibition Potential Exploration

While direct, head-to-head comparative data for this specific compound is limited, its classification as an amino-substituted phenylacetic acid places it within a chemical class known for potent and selective COX-2 inhibition [4]. As such, it represents a compelling starting point for researchers investigating novel anti-inflammatory agents. Procurement of this compound enables the generation of new, primary data to validate the hypothesis that the 3,5-dichloro substitution pattern confers unique COX-2 affinity or selectivity compared to other phenylacetic acid derivatives, potentially leading to new intellectual property.

Application
Selection Property
Validation Focus
mGlu2 pathway studies
mGlu2-selective antagonist probe
Target engagement, receptor pharmacology
GPCR probe synthesis
Free acid building block
Coupling efficiency, scaffold diversification
Analytical reference standard
Defined mGlu2 binding profile
Method calibration, batch consistency
COX-2 inhibition exploration
Phenylacetic acid scaffold
Class-level hypothesis testing
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